4-Methylpyridine-2-boronic acid

Descripción general

Descripción

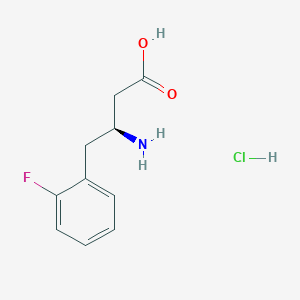

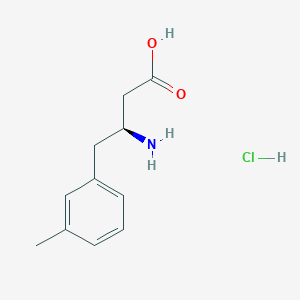

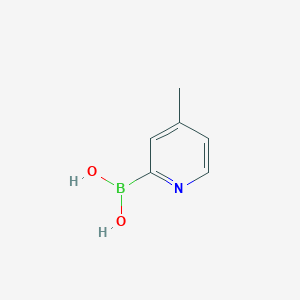

4-Methylpyridine-2-boronic acid is a chemical compound with the molecular formula C6H8BNO2 . It is often used as a reagent in the preparation of various chemical derivatives .

Molecular Structure Analysis

The molecular weight of 4-Methylpyridine-2-boronic acid is 136.94 g/mol . The SMILES string representation of its structure isCc1ccnc(c1)B(O)O . Physical And Chemical Properties Analysis

4-Methylpyridine-2-boronic acid is a white to light yellow crystal powder . It has a molecular weight of 136.94 g/mol . Unfortunately, specific information about its boiling point, density, and other physical properties was not found in the available resources.Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids, including 4-Methylpyridine-2-boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be particularly useful in the study of cellular processes and the tracking of specific biological molecules .

Protein Manipulation and Modification

Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in biochemistry and molecular biology .

Separation Technologies

Boronic acids, including 4-Methylpyridine-2-boronic acid, are used in separation technologies . They can be used for electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . For example, they are used in the preparation of dihydro-phenylquinazlinone derivatives as encephalitic alphaviruses inhibitors useful in the treatment of viral infections .

Building Materials for Microparticles

Boronic acids are employed as building materials for microparticles for analytical methods . This can be particularly useful in the development of new diagnostic tools and techniques .

Controlled Release of Insulin

Boronic acids are used in polymers for the controlled release of insulin . This has significant implications for the treatment of diseases like diabetes .

Catalytic Protodeboronation

Boronic acids, including 4-Methylpyridine-2-boronic acid, are used in catalytic protodeboronation of pinacol boronic esters . This is a valuable transformation in organic synthesis .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Boronic acids, including 4-Methylpyridine-2-boronic acid, are valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Future research may focus on developing new synthesis methods, exploring new reactions, and improving the understanding of their mechanisms of action.

Propiedades

IUPAC Name |

(4-methylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRJYCBMVWNLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376413 | |

| Record name | 4-METHYLPYRIDINE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

372963-48-9 | |

| Record name | 4-METHYLPYRIDINE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.